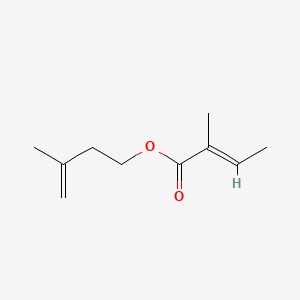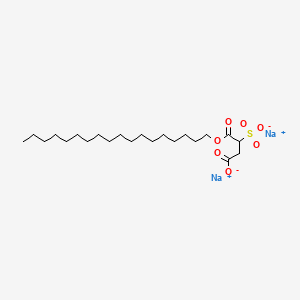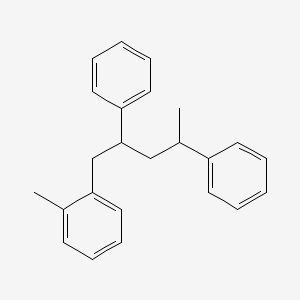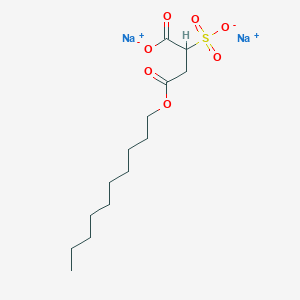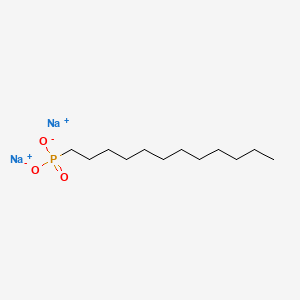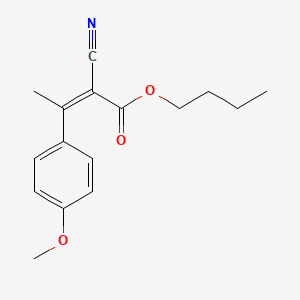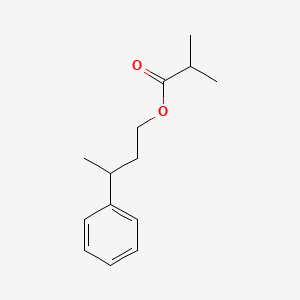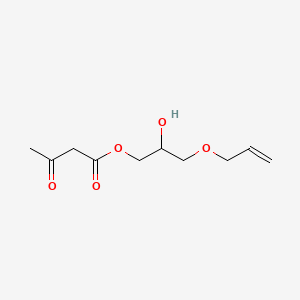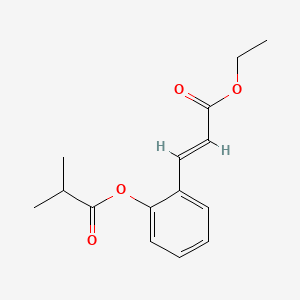
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- is a chemical compound known for its unique structure and properties. It is also referred to as 2,5-bis(tert-dodecyldithio)-1,3,4-thiadiazole. This compound is widely used in various industrial and scientific research applications due to its corrosion inhibitory and antioxidant properties .
Méthodes De Préparation
The synthesis of 1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- involves several steps. One common method includes the reaction of dodecyl mercaptan with 2,5-dichloro-1,3,4-thiadiazole under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in achieving efficient production .
Analyse Des Réactions Chimiques
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions typically yield thiols or disulfides.
Substitution: Substitution reactions often involve the replacement of the dodecyldithio group with other functional groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- has a wide range of scientific research applications. In chemistry, it is used as a corrosion inhibitor and antioxidant in various formulations. Its ability to protect metals from corrosion makes it valuable in the manufacturing of wire and cable insulation .
In biology and medicine, this compound is studied for its potential therapeutic properties. It has shown promise in the development of new drugs due to its unique chemical structure and reactivity. Researchers are exploring its use in treating various diseases and conditions .
In the industrial sector, 1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- is used in the production of lubricants, additives, and other specialty chemicals. Its ability to enhance the performance and longevity of products makes it a valuable component in many formulations .
Mécanisme D'action
The mechanism of action of 1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- involves its interaction with metal surfaces and reactive oxygen species. The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion. This protective layer is formed through the adsorption of the compound onto the metal surface, creating a barrier that inhibits the interaction between the metal and corrosive agents .
At the molecular level, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and neutralize free radicals. This helps in preventing oxidative damage to cells and tissues .
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other thiadiazole derivatives such as 2,5-bis(tert-butylthio)-1,3,4-thiadiazole and 2,5-bis(tert-octyldithio)-1,3,4-thiadiazole .
2,5-bis(tert-butylthio)-1,3,4-thiadiazole: This compound has similar corrosion inhibitory properties but differs in the length and structure of the alkyl chain.
2,5-bis(tert-octyldithio)-1,3,4-thiadiazole: This compound also exhibits antioxidant properties but has a different alkyl chain length, affecting its solubility and reactivity.
The uniqueness of 1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- lies in its specific alkyl chain length and the resulting balance between solubility, reactivity, and protective properties .
Propriétés
Numéro CAS |
73984-93-7 |
|---|---|
Formule moléculaire |
C14H26N2S4 |
Poids moléculaire |
350.6 g/mol |
Nom IUPAC |
5-(2-methylundecan-2-yldisulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C14H26N2S4/c1-4-5-6-7-8-9-10-11-14(2,3)20-19-13-16-15-12(17)18-13/h4-11H2,1-3H3,(H,15,17) |
Clé InChI |
UGMGEYBGNHXQQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)(C)SSC1=NNC(=S)S1 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



